(2R)-2-(3-methylphenyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Complex Molecular Architectures
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the ability to cross biological membranes. The piperidine scaffold provides a rigid, three-dimensional framework that can be readily functionalized, allowing for the precise spatial arrangement of substituents. This "sp3-rich" character is increasingly sought after in drug discovery to enhance target specificity and improve pharmacokinetic profiles. researchgate.net
The versatility of the piperidine nucleus is evident in its presence in numerous drug classes, including antipsychotics, antihistamines, and opioids. ijnrd.org Furthermore, piperidine derivatives are crucial intermediates in the synthesis of a wide range of other organic compounds, finding applications in agrochemicals and specialty chemicals. ijnrd.org The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a molecule's biological activity and properties. researchgate.net
Importance of Chirality in Synthetic Methodologies and Molecular Functionality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for molecular function. numberanalytics.comquora.com In the biological realm, enzymes, receptors, and other biomolecules are themselves chiral, leading to stereospecific interactions with other chiral molecules. mdpi.comnih.gov This means that the two enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. mdpi.com The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug design. numberanalytics.com
Consequently, the development of asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, has become a cornerstone of modern organic chemistry. mdpi.com This is often achieved through the use of chiral catalysts or auxiliaries that guide the stereochemical outcome of a reaction. The ability to access enantiomerically pure compounds is not only crucial for ensuring the safety and efficacy of pharmaceuticals but also opens up new avenues for patenting and developing novel medicines. quora.com
Research Landscape of (2R)-2-(3-methylphenyl)piperidine within the Broader Chiral Piperidine Field
Within the extensive family of chiral piperidines, this compound has emerged as a compound of interest in various research endeavors. While not as extensively studied as some other piperidine derivatives, its specific stereochemistry and substitution pattern make it a valuable building block and a subject of investigation in its own right.
The synthesis of chiral 2-arylpiperidines, including structures related to this compound, is a significant area of research. Methodologies often involve the asymmetric hydrogenation of corresponding pyridine (B92270) precursors or the resolution of racemic mixtures. whiterose.ac.uk The development of efficient and stereoselective synthetic routes to access such compounds is crucial for their application in medicinal chemistry and other fields. nih.govwhiterose.ac.uk
Research involving analogues of this compound has explored their potential in various therapeutic areas. For instance, derivatives of 2-phenylpiperidine (B1215205) have been investigated as antagonists for the P2Y14 receptor, which is implicated in inflammatory conditions like asthma. nih.govresearchgate.net The specific stereochemistry at the 2-position of the piperidine ring is often critical for high-affinity binding to the target receptor.
Furthermore, the study of substituted piperidines contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the piperidine ring and the phenyl group, researchers can probe the molecular interactions that govern biological activity. This knowledge is invaluable for the rational design of new and more effective therapeutic agents. researchgate.net The investigation of compounds like this compound, therefore, plays a role in the broader effort to expand the chemical space of medicinally relevant molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1228561-87-2 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2R)-2-(3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1 |
InChI Key |
YKFXSWPGGIAPSM-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CCCCN2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis of 2r 2 3 Methylphenyl Piperidine Systems
Impact of Substituents on Ring Conformation and Stereoisomeric Outcomes
The conformation of the piperidine (B6355638) ring, typically a chair form, is significantly influenced by the nature and position of its substituents. In 2-arylpiperidine systems, a key determining factor is the interplay between the substituent at the 2-position (the aryl group) and the substituent on the nitrogen atom.
When the piperidine nitrogen is acylated (e.g., with an N-Boc or N-acetyl group), the lone pair of the nitrogen atom conjugates with the adjacent carbonyl π-orbital. nih.govacs.org This increases the sp2 hybridization and planarity around the nitrogen, resulting in a partial double-bond character of the C–N bond. nih.govacs.org This electronic effect creates a phenomenon known as pseudoallylic strain, or A(1,3) strain, which is a steric repulsion between the N-acyl group and a substituent at the 2-position. nih.govresearchgate.net To minimize this strain, the 2-aryl substituent is strongly forced into an axial orientation. nih.govacs.org This preference is significant, with the axial conformer being favored by up to -3.2 kcal/mol in free energy (ΔG) for some N-acylpiperidines. nih.govacs.org In contrast, for simple N-phenylpiperidines, the preference for the axial 2-substituent is only modest. nih.govacs.org
While the chair conformation is generally preferred, highly substituted systems can sometimes adopt boat or twist-boat conformations to alleviate severe steric interactions. whiterose.ac.uk For instance, certain spirocyclic 2-arylpiperidines have been found to favor a boat conformation. whiterose.ac.uk
Table 1: Conformational Preference of 2-Arylpiperidine Systems
| N-Substituent | Key Interaction | Preferred Conformation of 2-Aryl Group | Energetic Preference (ΔG) |
|---|---|---|---|
| Alkyl / Hydrogen | 1,3-Diaxial Interactions | Equatorial | Not specified |
| Acyl (e.g., Boc, Acetyl) | Pseudoallylic (A(1,3)) Strain | Axial | Up to -3.2 kcal/mol |
| Phenyl | Steric Hindrance | Axial (modestly favored) | Not specified |
Chiral Resolution Strategies for Enantiopure (2R)-2-(3-methylphenyl)piperidine and Analogues
The synthesis of enantiomerically pure piperidine derivatives is often achieved through chiral resolution, a process of separating a racemic mixture into its constituent enantiomers. A highly effective method for resolving N-protected 2-arylpiperidines is kinetic resolution by asymmetric deprotonation. rsc.orgmanchester.ac.uk
This strategy commonly employs a chiral base system, typically composed of an organolithium reagent like n-butyllithium (n-BuLi) complexed with a chiral diamine ligand. rsc.orgmanchester.ac.uknih.govwhiterose.ac.uk The most widely used chiral ligand for this purpose is (-)-sparteine or its synthetic surrogate, (+)-sparteine. rsc.orgmanchester.ac.uknih.govwhiterose.ac.uk The chiral base selectively deprotonates the benzylic proton (at C2) of one enantiomer of the racemic N-Boc-2-arylpiperidine at a faster rate than the other. rsc.orgnih.govwhiterose.ac.uk
By using a substoichiometric amount of the chiral base, one enantiomer is consumed to form a lithiated intermediate, while the other, unreacted enantiomer can be recovered with high enantiomeric purity. rsc.orgmanchester.ac.uk For example, using the n-BuLi/(-)-sparteine system, the (R)-enantiomer of an N-Boc-2-arylpiperidine can be deprotonated, allowing for the recovery of the unreacted (S)-enantiomer. Conversely, using the (+)-sparteine surrogate allows for the selective deprotonation of the (S)-enantiomer, leading to the recovery of the (R)-enantiomer. rsc.orgnih.gov This method has been successfully applied to various N-Boc-2-arylpiperidines, yielding the recovered starting material in good yields (39–48%) and high enantiomeric ratios (er) of up to 97:3. rsc.orgmanchester.ac.uk
The lithiated intermediate generated during the resolution can be trapped with an electrophile to produce enantioenriched 2,2-disubstituted piperidines, further expanding the utility of this method. rsc.orgnih.govwhiterose.ac.uk
Table 2: Kinetic Resolution of N-Boc-2-Arylpiperidines
| Chiral Ligand | Enantiomer Deprotonated | Enantiomer Recovered | Typical Yield of Recovered SM | Typical Enantiomeric Ratio (er) |
|---|---|---|---|---|
| (-)-Sparteine | (R)-enantiomer | (S)-enantiomer | 39-48% | Up to 97:3 |
| (+)-Sparteine surrogate | (S)-enantiomer | (R)-enantiomer | 39-48% | Up to 97:3 |
Stereoselective Reaction Pathways and Diastereoselectivity Control
Achieving control over diastereoselectivity is fundamental to the synthesis of complex piperidine structures with multiple stereocenters. Several strategies have been developed to govern the relative stereochemistry during the formation of the piperidine ring or its subsequent functionalization.
One powerful technique is the diastereoselective lithiation and trapping of N-Boc protected piperidines. For a monosubstituted N-Boc piperidine, the existing substituent often adopts an axial position to avoid A(1,3) strain. whiterose.ac.ukrsc.org Subsequent deprotonation with s-butyllithium (s-BuLi) and a ligand like TMEDA occurs preferentially at the equatorial position to minimize steric hindrance and avoid repulsive electronic interactions. whiterose.ac.uk Trapping this lithiated intermediate with an electrophile proceeds with retention of configuration, leading to the formation of a trans-disubstituted product with high diastereoselectivity. whiterose.ac.ukrsc.org This method has been used to synthesize various trans-2,6- and trans-2,4-disubstituted piperidines. whiterose.ac.ukrsc.org
Intramolecular cyclization reactions also offer excellent stereocontrol. The Michael-type cyclization of β′-carbamate-α,β-unsaturated ketones, for instance, has been shown to predominantly form 2,6-trans disubstituted piperidines. acs.org The diastereoselectivity of this reaction is highly dependent on factors such as the nitrogen protecting group and the steric bulk of other substituents on the precursor chain. acs.org The geometry of the double bond in the Michael acceptor can also play a crucial role in directing the formation of either cis or trans isomers. acs.org
Furthermore, the stereoselective reduction of piperidine precursors like tetrahydropyridines is a common pathway. nih.govnih.gov For example, a reaction cascade involving rhodium(I)-catalyzed C–H activation, alkyne coupling, and electrocyclization can produce highly substituted 1,2-dihydropyridines. nih.gov Subsequent stereoselective protonation and reduction with a hydride source can yield 1,2,3,6-tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov
Table 3: Methods for Diastereoselectivity Control in Piperidine Synthesis
| Method | Key Principle | Typical Outcome | Reference Example |
|---|---|---|---|
| Diastereoselective Lithiation/Trapping | Conformational locking (A(1,3) strain) followed by equatorial lithiation. | trans-2,6 or trans-2,4 disubstitution | Lithiation of N-Boc-2-methylpiperidine |
| Intramolecular Michael Addition | Cyclization of β′-carbamate-α,β-unsaturated ketones. | Predominantly trans-2,6 disubstitution | Formation of piperidine ring from acyclic precursor |
| Stereoselective Reduction | Reduction of dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates. | Highly substituted piperidines with >95% d.r. | Acid/borohydride (B1222165) reduction of dihydropyridines |
Advanced Characterization and Computational Studies of 2r 2 3 Methylphenyl Piperidine
Spectroscopic Elucidation of Molecular Structure and Stereochemistry
Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For (2R)-2-(3-methylphenyl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray crystallography provides a comprehensive picture of its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, making it indispensable for assigning the stereochemistry of chiral molecules like this compound. Both ¹H and ¹³C NMR are employed to map out the connectivity and spatial relationships of atoms.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the stereochemical relationships. COSY spectra reveal proton-proton coupling networks, confirming the connectivity within the molecule, while NOESY experiments identify protons that are close in space, providing crucial information for assigning relative stereochemistry. ipb.pt
Table 1: Representative NMR Data for Piperidine (B6355638) Derivatives
| Nucleus | Chemical Shift (ppm) Range for Piperidine Ring | Notes |
|---|---|---|
| ¹H | 1.4 - 3.0 | The exact shifts depend on the solvent and substitution. Protons alpha to the nitrogen are typically found in the 2.5-3.0 ppm region. |
| ¹³C | 24 - 48 | C2/C6 carbons are typically around 46-48 ppm, while C3/C5 and C4 are found at higher fields (lower ppm values). chemicalbook.comspectrabase.com |
Note: This table provides general ranges for the parent piperidine ring. Specific shifts for this compound will be influenced by the 3-methylphenyl substituent.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of a piperidine derivative will show characteristic peaks corresponding to N-H and C-H stretching and bending vibrations. nist.gov For this compound, key expected absorptions include:
N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.
C-H stretch (aromatic): Bands typically appear above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands are found just below 3000 cm⁻¹.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.
N-H bend: Around 1500-1600 cm⁻¹.
C-N stretch: Typically observed in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. For piperidine hydrochloride, Raman spectra have been recorded and analyzed. chemicalbook.com For the title compound, Raman would be useful for observing the symmetric vibrations of the aromatic ring and the piperidine ring skeleton. spectrabase.com
The combination of IR and Raman data, supported by computational predictions, allows for a detailed assignment of the vibrational modes, confirming the presence of the piperidine and 3-methylphenyl moieties. nih.govresearchgate.net
Table 2: Key Vibrational Frequencies for Piperidine and Related Structures
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | > 3000 | Strong |
| Aliphatic C-H Stretch | < 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1000 - 1200 | Moderate |
Note: These are general frequency ranges. The specific values for this compound will be influenced by its unique structure and intermolecular interactions.
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional map of electron density can be generated, revealing the precise positions of all atoms.
This technique provides unambiguous proof of the (R) configuration at the chiral center (C2). It also reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. For piperidine derivatives, X-ray crystallography confirms the preferred conformation of the six-membered ring, which is typically a chair conformation. researchgate.netresearchgate.net It also shows the orientation of the substituents, such as the 3-methylphenyl group, as either axial or equatorial. researchgate.net
Furthermore, the crystal structure analysis elucidates the intermolecular interactions that govern the packing of molecules in the solid state, such as hydrogen bonding and van der Waals forces. nih.goviucr.org For instance, in related structures, N-H···N and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. researchgate.net
Table 3: Typical Crystallographic Parameters for Piperidine Derivatives
| Parameter | Description | Significance |
|---|---|---|
| Space Group | Describes the symmetry of the crystal lattice. | Provides insight into the packing arrangement. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal. |
| Conformation | The spatial arrangement of the atoms (e.g., chair, boat). | Determines the overall shape of the molecule in the solid state. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and geometry. |
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used in conjunction with experimental techniques to provide deeper insights into the properties of molecules. Density Functional Theory (DFT) and conformational analysis are particularly valuable for studying this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to: nih.govmdpi.com
Optimize the molecular geometry: DFT can predict the most stable three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net
Calculate electronic properties: DFT can be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Predict vibrational frequencies: Calculated vibrational spectra from DFT can aid in the assignment of experimental IR and Raman bands. nih.govresearchgate.net
These computational results complement experimental findings, providing a more complete understanding of the molecule's intrinsic properties. nih.gov
Table 4: Representative DFT Calculation Outputs
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms. | Provides theoretical bond lengths and angles for comparison with experimental data. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and reactivity. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. |
The piperidine ring is flexible and can exist in various conformations, with the chair form being the most stable. wikipedia.org For this compound, the presence of the bulky 3-methylphenyl group introduces additional complexity to the conformational landscape.
Computational conformational analysis involves systematically exploring the different possible spatial arrangements of the molecule to identify the low-energy conformers. This is often achieved by rotating the single bonds in the molecule and calculating the energy of each resulting structure. The analysis for this compound would focus on:
Ring puckering: Investigating the different chair and boat conformations of the piperidine ring.
Orientation of the 3-methylphenyl group: Determining whether the aryl substituent prefers an equatorial or axial position. Generally, bulky substituents on a piperidine ring favor the equatorial position to minimize steric hindrance. researchgate.net
Rotation around the C-C bond connecting the ring and the aryl group: Identifying the preferred rotational isomer (rotamer).
Understanding the relative energies of these different conformers is crucial, as the biological activity and physical properties of the molecule can be influenced by its preferred shape. Time-resolved spectroscopic techniques have been used to study the conformational dynamics of related N-methyl piperidine. rsc.org
Reaction Mechanism Investigations through Transition State Modeling
The synthesis of chiral 2-substituted piperidines, such as this compound, can be achieved through various synthetic routes, including the catalytic hydrogenation of corresponding pyridine (B92270) precursors or diastereoselective lithiation followed by trapping. whiterose.ac.uk Computational studies, specifically transition state modeling, are invaluable for elucidating the precise reaction mechanisms, understanding stereoselectivity, and optimizing reaction conditions for these transformations.
Theoretical calculations using methods like Density Functional Theory (DFT) and ab initio techniques are employed to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most critically, the transition states that connect them. For instance, in the formation of a substituted piperidine via the hydrogenation of a substituted pyridine, transition state modeling can reveal the pathway of hydrogen addition and the factors governing the stereochemical outcome. nih.gov
One plausible synthetic route that can be modeled is the asymmetric hydrogenation of a 3-methyl-substituted pyridine precursor. Computational models would focus on the interaction between the substrate, the catalyst (often a transition metal complex with a chiral ligand), and hydrogen. The transition state calculations would aim to determine the energy barriers for the formation of different stereoisomers. The model would likely show that the preferred reaction pathway leading to the (2R)-isomer has a lower activation energy, explaining the enantioselectivity of the reaction.
Another mechanism amenable to computational investigation is the diastereoselective α-lithiation of an N-protected piperidine followed by reaction with an electrophile. whiterose.ac.uk For a related N-Boc protected 2-methyl piperidine, computational models predict that lithiation occurs equatorially from the lowest energy conformation where the 2-methyl group is axial to avoid unfavorable strain, leading to the trans isomer. whiterose.ac.uk A similar computational approach for an N-Boc-3-methylpiperidine could predict the stereochemical outcome of introducing a phenyl group at the 2-position. Transition state models for such reactions would calculate the energies of competing pathways, considering factors like steric hindrance and the coordinating effects of solvents and additives like TMEDA.
In a broader context, computational studies on piperidine-involved reactions, such as Nucleophilic Aromatic Substitution (SNAr), have demonstrated the power of these methods. researchgate.net Studies on the reaction of piperidine with dinitropyridine derivatives revealed a concerted SNAr mechanism where the nucleophilic attack and leaving group displacement occur simultaneously without a stable intermediate. researchgate.net The transition state analysis in such studies relies on locating a first-order saddle point on the potential energy surface, which is characterized by a single imaginary frequency in the vibrational analysis. The energy of this transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.
The insights gained from transition state modeling are not purely theoretical. They provide a rational basis for selecting appropriate N-protecting groups, catalysts, and reaction conditions to favor the formation of the desired stereoisomer, such as this compound, by guiding the reaction through a lower-energy transition state. nih.gov
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)
The physical properties, crystal packing, and biological activity of this compound are governed by a complex interplay of intermolecular and intramolecular forces. Computational methods provide a powerful lens for dissecting these non-covalent interactions (NCIs), which include hydrogen bonds, van der Waals forces, and other weaker interactions. nih.govnih.gov
Intramolecular Interactions: The conformation of the piperidine ring is a critical factor. Like cyclohexane, piperidine predominantly adopts a chair conformation. wikipedia.org For this compound, there are two primary chair conformers resulting from the ring flip, which differ in the axial or equatorial orientation of the 3-methyl and 2-(3-methylphenyl) groups. The relative stability of these conformers is determined by intramolecular interactions, particularly steric strain. Unfavorable 1,3-diaxial interactions, where axial substituents on the same side of the ring clash, can significantly destabilize a conformation. nih.gov Computational energy calculations can quantify the energy difference between conformers, predicting the most stable geometry.
Intermolecular Interactions: In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. The primary amine group is a key site for intermolecular hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (via the nitrogen lone pair). These N-H···N hydrogen bonds are often a dominant force in the crystal packing of piperidine derivatives.
To visualize and quantify the full spectrum of non-covalent interactions, advanced computational techniques are used:
Hirshfeld Surface Analysis: This method maps the electron density to partition crystal space into molecular volumes. By analyzing the distances from the surface to the nearest atoms inside and outside (dᵢ and dₑ), a 2D "fingerprint plot" is generated. This plot provides a quantitative summary of all intermolecular contacts. For a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, Hirshfeld analysis revealed that the crystal packing was dominated by H···H (73.2%), C···H (18.4%), and O···H (8.4%) contacts. nih.gov A similar analysis for this compound would likely show significant contributions from H···H and C···H contacts, reflecting the importance of van der Waals forces and interactions involving the phenyl and methyl groups.
Non-Covalent Interaction (NCI) Index: The NCI index, also known as Reduced Density Gradient (RDG) analysis, is a powerful tool for visualizing weak interactions in real space. nih.gov It plots the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density. This generates surfaces that identify different types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.
Weak, van der Waals interactions are represented by green or light-colored surfaces.
Strong, repulsive interactions (e.g., steric clashes) are shown as red surfaces.
An NCI plot for a dimer of this compound would likely visualize the N-H···N hydrogen bond as a distinct surface between the molecules, alongside broader surfaces indicating van der Waals interactions between the phenyl rings and alkyl portions of the molecules.
The study of intermolecular forces extends to interactions with other molecules, such as in co-crystals or in biological systems. nih.govsoton.ac.uk For example, computational docking studies of piperidine derivatives into protein binding sites reveal crucial hydrogen bonds and hydrophobic interactions that determine binding affinity. nih.gov Understanding these intermolecular forces is therefore essential for rational drug design and materials science.
Applications of 2r 2 3 Methylphenyl Piperidine and Chiral Piperidine Scaffolds in Complex Organic Molecule Synthesis
Use as Chiral Building Blocks and Precursors
Chiral piperidines, including structures like (2R)-2-(3-methylphenyl)piperidine, are highly valued as chiral building blocks and precursors in organic synthesis. researchgate.netresearchgate.net Their pre-defined stereochemistry allows for the direct incorporation of a chiral center into a target molecule, streamlining synthetic routes and avoiding complex, often low-yielding, resolution steps. researchgate.netmdpi.com Synthetic chemists utilize these scaffolds as foundational starting materials for constructing more elaborate molecular architectures. researchgate.netnih.gov The presence of the nitrogen atom and the substituted phenyl ring in this compound offers multiple points for further functionalization, making it a versatile intermediate for creating libraries of novel compounds. researchgate.netrsc.org
For instance, methodologies developed for the synthesis of alkaloids such as (−)-coniine and (−)-solenopsin A have utilized chiral piperidine (B6355638) intermediates. researchgate.net Similarly, the synthesis of the antimalarial alkaloid febrifugine (B1672321) and the indolizidine alkaloid swainsonine (B1682842) has been accomplished using stereoselective routes involving piperidine ring formation. thieme-connect.com The development of hybrid bio-organocatalytic cascades further enables the synthesis of 2-substituted piperidines, which are key intermediates for various piperidine alkaloids. nih.gov A building block such as this compound could be employed in analogous synthetic campaigns to produce novel, non-natural alkaloid structures, allowing for the exploration of structure-activity relationships. rsc.org
Table 1: Examples of Alkaloids Synthesized Using Piperidine-Based Strategies
| Alkaloid | Class/Significance | Synthetic Approach Highlight |
| (+)-Subcosine II | Indolizidine Alkaloid | Enantioselective synthesis via a one-pot intramolecular alkylation following piperidin-4-ol formation. nih.gov |
| Swainsonine | Indolizidine Alkaloid | Stereoselective opening of alkynyl epoxides to form the piperidine core. thieme-connect.com |
| (+)-241D | Dendrobate Alkaloid | A concise, two-step approach using a chiral 2,3-dihydropyridinone intermediate. scispace.comrsc.org |
| (−)-Pinidinone | Piperidine Alkaloid | Stereoselective synthesis employing asymmetric allylation and olefin cross-metathesis. researchgate.net |
| (−)-Indolizidine 209B | Indolizidine Alkaloid | Enantiocontrolled construction using an organometallic enantiomeric scaffold. nih.gov |
| Pelletierine | Piperidine Alkaloid | Asymmetric organocatalytic synthesis using Δ¹-piperideine. acs.org |
Beyond their use in synthesizing monocyclic alkaloids, chiral piperidines are fundamental to the construction of more complex bridged and polycyclic systems. These intricate three-dimensional structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for enhanced biological activity. nih.govnih.gov Methodologies such as the aza-Prins cyclization are employed to transform piperidine derivatives into bridged heterocyclic products. nih.govnih.gov
For example, a relay strategy involving asymmetric allylic alkylation followed by an aza-Prins cyclization/lactonization sequence has been developed to construct enantioenriched bridged piperidine-γ-butyrolactone skeletons. nih.gov This approach creates multiple stereogenic centers in a controlled manner. Similarly, transannular cyclizations have been used in the bioinspired synthesis of tetracyclic bis-piperidine alkaloids, which feature a complex, fused heterocyclic–carbocyclic framework. mdpi.com Chiral precursors like this compound can serve as starting points for such synthetic sequences, enabling access to novel and structurally diverse polycyclic amine derivatives.
Contribution to the Design of Novel Chemical Entities with Defined Stereochemistry
The stereochemistry of a molecule is a critical determinant of its biological function. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, with their defined three-dimensional geometry, are essential for the rational design of novel chemical entities where specific spatial arrangements of substituents are required for potent and selective interaction with biological targets. researchgate.netthieme-connect.com The introduction of a chiral center on the piperidine ring can significantly influence a molecule's physicochemical properties (such as pKa and logD), potency, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net
The use of this compound ensures that any resulting derivative has a fixed 'R' configuration at the C2 position. This pre-defined stereochemistry is crucial in drug discovery, as different enantiomers of a drug can have vastly different biological activities or toxicities. researchgate.net By building upon a stereochemically pure scaffold, medicinal chemists can systematically explore the three-dimensional chemical space around the piperidine core, leading to the identification of drug candidates with improved efficacy and safety profiles. nih.govresearchgate.net This approach has been successfully applied in the development of inhibitors for various biological targets, where the specific orientation of substituents on the chiral piperidine ring was essential for activity. researchgate.net
Methodologies for Introducing and Modulating Stereogenic Centers on Piperidine Scaffolds
The synthesis of stereochemically defined piperidines is a central theme in organic chemistry, and numerous methodologies have been developed to introduce and control stereogenic centers on the piperidine scaffold. scispace.comresearchgate.netthieme-connect.com These methods are broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric reactions. researchgate.net
Key methodologies include:
Asymmetric Catalysis: Transition metal catalysts (e.g., iridium, nickel, palladium) combined with chiral ligands are used to achieve high enantioselectivity in reactions such as hydrogenation, cyclization, and cycloaddition. nih.govnih.gov For example, iridium-catalyzed hydrogen borrowing cascades can convert achiral materials into stereoselectively substituted piperidines. nih.gov
Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze the asymmetric formation of piperidine rings. scispace.comacs.org The Mannich reaction, in particular, has been a powerful tool for the stereoselective synthesis of piperidine alkaloids and their derivatives. scispace.comresearchgate.net
Substrate-Controlled Diastereoselective Reactions: An existing stereocenter on a precursor molecule can direct the formation of new stereocenters. This is a common strategy in the synthesis of polysubstituted piperidines, where the initial stereochemistry dictates the outcome of subsequent transformations. nih.govrsc.org
Enzymatic Resolutions and Desymmetrization: Biocatalysis, using enzymes like transaminases, offers a highly selective method for preparing enantiopure piperidines. nih.gov These enzymatic processes can generate key chiral intermediates for further synthesis. scispace.com
Cycloaddition Reactions: [4+2] and [3+3] cycloaddition reactions provide powerful routes to construct the piperidine ring with inherent stereocontrol, depending on the nature of the reactants and catalysts used. nih.gov
Table 2: Overview of Stereoselective Synthetic Methods for Piperidines
| Methodology | Description | Key Features |
| Catalytic Asymmetric Hydrogenation | Reduction of pyridine (B92270) or dihydropyridine (B1217469) precursors using a chiral catalyst to create stereocenters. | High enantioselectivity; applicable to a range of substituted pyridines. rsc.org |
| Asymmetric Mannich Reaction | A three-component reaction to assemble multi-substituted chiral piperidines, often inspired by biosynthesis. | Can create multiple stereocenters in a single step; organocatalytic versions are common. scispace.comrsc.org |
| Aza-Prins Cyclization | An acid-catalyzed cyclization of an N-homoallylic amine with an aldehyde to form a piperidine ring. | Useful for creating bridged and complex polycyclic systems. nih.govnih.gov |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Reliable method for controlling stereochemistry; requires additional synthetic steps for attachment and removal. researchgate.netthieme-connect.com |
| Organometallic Scaffolding | Use of a metal-complexed piperidine scaffold to direct the regio- and stereoselective addition of nucleophiles. | Allows for systematic and substituent-independent functionalization of the piperidine ring. nih.gov |
These diverse synthetic tools provide chemists with the flexibility to design and construct a wide array of chiral piperidine structures, including this compound, tailored for specific applications in the synthesis of complex organic molecules.
Future Directions and Emerging Research Avenues for 2r 2 3 Methylphenyl Piperidine and Chiral Piperidines
Development of Novel Asymmetric Catalytic Systems
The synthesis of enantiomerically pure piperidines remains a central challenge and a vibrant area of research. acs.org The development of novel asymmetric catalytic systems is at the forefront of these efforts, aiming to provide efficient and highly selective routes to these valuable chiral building blocks. acs.orgsigmaaldrich.com
Recent advancements have seen the emergence of powerful catalytic systems, including those based on rhodium and copper complexes. nih.govnih.gov For instance, rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives and transfer hydrogenation of pyridinium (B92312) salts have shown great promise in accessing enantioenriched piperidines. acs.orgdicp.ac.cn These methods often allow for high levels of stereocontrol, yielding products with excellent diastereo- and enantioselectivity. dicp.ac.cn The modularity of these catalytic systems, allowing for the tuning of electronic and steric properties through ligand modification, is a key advantage that enables the optimization of reactivity and selectivity for a broad range of substrates. acs.org
Furthermore, the development of chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), has opened new avenues for asymmetric transformations. sigmaaldrich.com These catalysts have proven effective in a variety of reactions, including cycloadditions and nucleophilic additions, offering a versatile toolkit for the synthesis of complex chiral molecules. sigmaaldrich.com The ability to rationally design these catalysts based on proposed transition-state models provides a powerful strategy for achieving high levels of stereochemical control. sigmaaldrich.com
A notable strategy involves the synergistic use of multiple catalysts. For example, a dual Cu/Ir-catalyzed protocol has been successfully employed for the asymmetric allylation of imines, leading to the formation of chiral piperidine-containing heterocyclic products. researchgate.net This approach highlights the potential of cooperative catalysis to unlock new reaction pathways and achieve high enantioselectivity. researchgate.net
The table below summarizes some of the recent advancements in asymmetric catalysis for the synthesis of chiral piperidines.
| Catalytic System | Reaction Type | Key Features |
| Rhodium-based catalysts | Asymmetric hydrogenation, Transfer hydrogenation | High enantioselectivity, Broad substrate scope, Tunable ligands. acs.orgnih.govdicp.ac.cn |
| Copper-based catalysts | Asymmetric acylation, Asymmetric allylation | High enantioselectivity, Use of novel chiral ligands. nih.govresearchgate.netorganic-chemistry.org |
| Chiral Oxazaborolidinium Ions (COBIs) | Cycloadditions, Nucleophilic additions | Broad applicability, Rational catalyst design. sigmaaldrich.com |
| Dual Cu/Ir catalysts | Asymmetric allylation/aza-Prins cyclization | Synergistic catalysis, Access to complex bridged heterocycles. researchgate.net |
Exploration of Sustainable and Green Synthetic Routes
One promising approach is the use of biocatalysis, which employs enzymes to perform highly selective transformations under mild reaction conditions. eurekalert.orgnih.gov For example, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines, utilizing an amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines. nih.gov This method offers high enantio- and regioselectivity and operates under benign conditions. nih.gov
The use of greener solvents and reaction media is another key aspect of sustainable synthesis. Deep eutectic solvents (DES), for instance, are being investigated as environmentally friendly alternatives to volatile organic compounds for the synthesis of piperidone derivatives. researchgate.net Similarly, the use of water as a solvent in catalytic reactions can prevent racemization and lead to highly enantioselective outcomes for the synthesis of substituted piperidines. nih.govmdpi.com
Flow chemistry is also emerging as a powerful tool for the green synthesis of chiral piperidines. acs.org Continuous flow protocols can offer rapid and scalable access to enantioenriched piperidines with high yields and diastereoselectivity, often within minutes. acs.org This technology can also be combined with other green techniques, such as the use of organometallic reagents generated in situ, to further enhance sustainability. acs.org
The following table highlights some of the key green and sustainable approaches being explored for chiral piperidine (B6355638) synthesis.
| Green Chemistry Approach | Example Application | Advantages |
| Biocatalysis | Chemo-enzymatic dearomatization of pyridines | High selectivity, Mild reaction conditions. nih.gov |
| Green Solvents | Use of Deep Eutectic Solvents (DES) and water | Reduced environmental impact, Improved enantioselectivity. researchgate.netnih.govmdpi.com |
| Flow Chemistry | Continuous flow synthesis of α-chiral piperidines | Rapid reaction times, Scalability, High yields. acs.org |
| Green Catalysis | Non-toxic catalysts, Water-initiated processes | Reduced toxicity, Cost-effectiveness. ajchem-a.com |
Integration of Machine Learning and AI in Reaction Design and Optimization
ML models are being developed to predict the stereoselectivity of reactions, a crucial aspect of chiral synthesis. nih.gov For instance, a deep learning model named EnzyKR has been created to predict the enantiomeric outcome of hydrolase-catalyzed kinetic resolutions, aiding in the selection of the best enzyme for a given substrate. nih.gov By encoding the chirality of substrates through geometric features, such models can provide valuable insights for designing highly selective biocatalytic processes. nih.gov
Advancements in High-Throughput Synthesis of Chiral Piperidine Libraries
The discovery of new drugs and bioactive compounds often relies on the screening of large libraries of molecules. thieme-connect.comnih.gov Consequently, advancements in the high-throughput synthesis of chiral piperidine libraries are crucial for accelerating the drug discovery process. thieme-connect.comnih.gov
Parallel synthesis techniques, coupled with automated purification and analysis, are enabling the rapid production of large and diverse libraries of piperidine analogs. nih.gov These platforms often incorporate computational library design to ensure that the synthesized molecules cover a broad range of chemical space and possess drug-like properties. nih.gov
Flow chemistry is also playing a significant role in the high-throughput synthesis of piperidine libraries. acs.org The ability to rapidly change reagents and reaction conditions in a continuous flow system allows for the efficient generation of a wide variety of analogs in a short period. This approach is particularly well-suited for the synthesis of focused libraries for structure-activity relationship (SAR) studies. thieme-connect.com
Multicomponent reactions (MCRs) are another powerful tool for the rapid assembly of complex molecules from simple starting materials. nih.gov These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are ideal for generating diverse libraries of piperidine derivatives. nih.gov The development of new MCRs for the synthesis of chiral piperidines will undoubtedly be a major focus of future research.
The combination of these high-throughput synthesis techniques with advanced screening methods is creating a powerful engine for the discovery of new therapeutic agents based on the chiral piperidine scaffold. thieme-connect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
